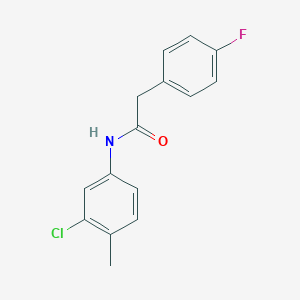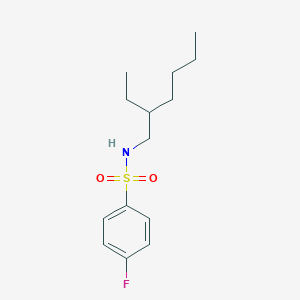![molecular formula C19H23NO4 B250394 N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide](/img/structure/B250394.png)
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide, commonly known as ML188, is a small molecule drug that has gained significant attention in the scientific community for its potential therapeutic applications. The compound was first synthesized in 2010 and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
The exact mechanism of action of ML188 is not fully understood, but it is believed to act as an inhibitor of the protein kinase CK2. CK2 is a key regulator of cellular processes such as cell proliferation and survival, and its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
Biochemical and Physiological Effects
ML188 has been shown to have several biochemical and physiological effects, including the ability to protect against oxidative stress and inflammation, promote neuronal survival, and improve mitochondrial function. These effects make it a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of ML188 for lab experiments is its high potency and specificity for CK2 inhibition. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation is that its effects may be cell-type specific, and further studies are needed to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on ML188, including:
1. Further studies on its potential therapeutic applications in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
2. Development of more potent and selective CK2 inhibitors based on the structure of ML188.
3. Investigation of the potential use of ML188 in combination with other drugs for the treatment of Parkinson's disease.
4. Studies on the long-term safety and efficacy of ML188 in animal models and clinical trials.
In conclusion, ML188 is a promising small molecule drug with potential therapeutic applications in various diseases, particularly Parkinson's disease. Its mechanism of action and biochemical and physiological effects make it a valuable tool for studying cellular processes, and further research is needed to fully understand its potential.
合成方法
The synthesis of ML188 involves several steps, including the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-methoxyethyl)-3-nitroaniline to form the desired product, which is subsequently reduced to the amine using palladium on carbon.
科学研究应用
ML188 has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as a potential treatment for Parkinson's disease. Studies have shown that ML188 can protect dopaminergic neurons from degeneration and improve motor function in animal models of the disease.
属性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
N-[3-(2-methoxyethoxy)phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H23NO4/c1-3-11-23-17-9-7-15(8-10-17)19(21)20-16-5-4-6-18(14-16)24-13-12-22-2/h4-10,14H,3,11-13H2,1-2H3,(H,20,21) |
InChI 键 |
BJWIDWSZPLQOLV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCOC |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



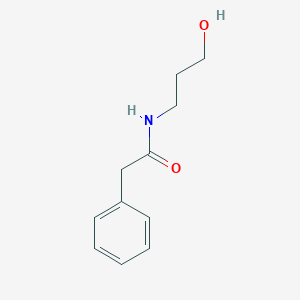
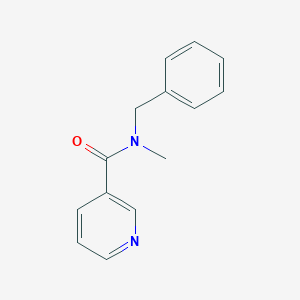
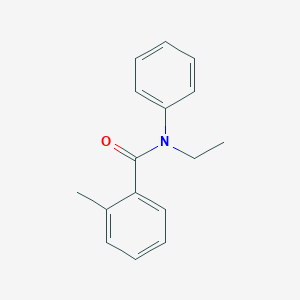
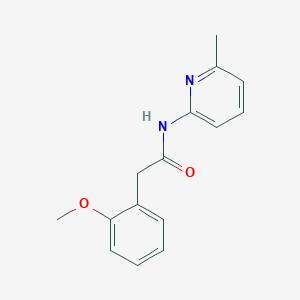
![1-[(4-Chloro-2-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B250320.png)
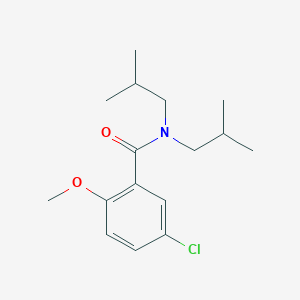
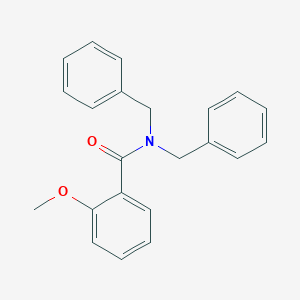
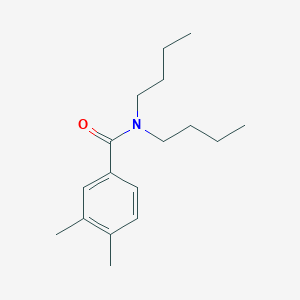
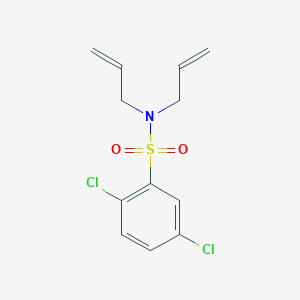
![N,N-Diallyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B250330.png)
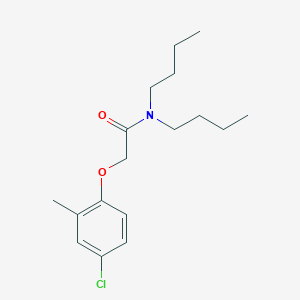
![Methyl 4-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250337.png)
